

crystal structure of 5-Chloro-3-fluoro-2-nitropyridine

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Compound of Interest

Compound Name: *5-Chloro-3-fluoro-2-nitropyridine*

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Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and definitive structural characterization of **5-Chloro-3-fluoro-2-nitropyridine**, a halogenated pyridine derivative of significant interest to the pharmaceutical and agrochemical industries.^[1] ^[2] While a published crystal structure for this specific isomer is not readily available, this document outlines the requisite experimental workflows, from strategic synthesis to advanced spectroscopic and crystallographic analysis, necessary to establish its precise three-dimensional architecture. The protocols herein are designed to serve as a robust blueprint for researchers and drug development professionals, emphasizing the rationale behind methodological choices to ensure data integrity and reproducibility. The strategic incorporation of fluorine and other halogens can significantly enhance the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.^[3] A definitive understanding of the crystal structure of intermediates like **5-Chloro-3-fluoro-2-nitropyridine** is therefore paramount for structure-based drug design and the development of novel therapeutics.

Introduction: The Strategic Importance of Halogenated Pyridines

The pyridine scaffold is a ubiquitous motif in medicinal chemistry, forming the core of numerous approved drugs.^[4] The introduction of halogen atoms, particularly fluorine, onto this heterocyclic ring system can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.^[3] **5-Chloro-3-fluoro-2-nitropyridine** is a trifunctionalized building block that offers multiple reaction sites for the synthesis of more complex molecules.^[2] The nitro group can be readily reduced to an amine, providing a handle for further derivatization, while the chloro and fluoro substituents can participate in various cross-coupling and nucleophilic substitution reactions.^{[1][2]}

A precise understanding of the solid-state structure of this intermediate is crucial for several reasons:

- Rational Drug Design: Knowledge of the three-dimensional arrangement of atoms allows for computational modeling and the design of molecules with improved binding to target proteins.
- Polymorphism Control: The crystalline form of a pharmaceutical intermediate can impact its stability, solubility, and handling properties.
- Intellectual Property: A well-characterized novel crystal structure can be a key component of a patent application.

This guide will detail the necessary steps to achieve a complete structural elucidation of **5-Chloro-3-fluoro-2-nitropyridine**.

Synthesis and Purification

A robust and scalable synthetic route is the first critical step. Based on established chemistries for analogous compounds, a plausible synthesis of **5-Chloro-3-fluoro-2-nitropyridine** can be proposed.^[5]

Proposed Synthetic Pathway

A common strategy for the synthesis of chloronitropyridines involves the nitration of a corresponding chloropyridine precursor, followed by halogen exchange or other modifications. For the target compound, a potential route starts from 3-fluoro-5-nitropyridin-2-ol.^[5]

Experimental Protocol: Synthesis of **5-Chloro-3-fluoro-2-nitropyridine**^[5]

- Reaction Setup: To a stirred solution of 3-fluoro-5-nitropyridin-2-ol (1 equivalent) in phosphorus oxychloride (10 volumes), slowly add phosphorus pentachloride (1.5 equivalents) at 60 °C.
- Reaction Execution: Maintain the reaction mixture at 60 °C for 10 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into crushed ice.
- Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 volumes).
- Washing: Combine the organic layers and wash with a saturated sodium carbonate solution, followed by brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure **5-Chloro-3-fluoro-2-nitropyridine**.

Purity Assessment

The purity of the synthesized compound is paramount for successful crystallization. The following techniques should be employed:

- High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product (target >99.5%).
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the identity and structural integrity of the compound.
- Mass Spectrometry (MS): To verify the molecular weight of the synthesized molecule.^{[6][7]}

Spectroscopic Characterization

Prior to attempting crystallization, a thorough spectroscopic characterization is essential to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.^{[8][9]} For **5-Chloro-3-fluoro-2-nitropyridine**, both ¹H and ¹³C NMR spectra will provide crucial information about the electronic environment of the protons and carbons in the pyridine ring.^{[10][11]}

Table 1: Predicted NMR Data for **5-Chloro-3-fluoro-2-nitropyridine**

Nucleus	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constants (Hz)
¹ H (H-4)	8.5 - 8.8	Doublet of doublets	$J(\text{H-F}) \approx 2-4, J(\text{H-H}) \approx 2-3$
¹ H (H-6)	8.2 - 8.5	Doublet of doublets	$J(\text{H-F}) \approx 1-2, J(\text{H-H}) \approx 2-3$
¹³ C (C-2)	150 - 155	Doublet	$J(\text{C-F}) \approx 240-260$
¹³ C (C-3)	145 - 150	Doublet	$J(\text{C-F}) \approx 15-25$
¹³ C (C-4)	125 - 130	Doublet	$J(\text{C-F}) \approx 3-5$
¹³ C (C-5)	130 - 135	Singlet	-
¹³ C (C-6)	140 - 145	Doublet	$J(\text{C-F}) \approx 3-5$

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern.^{[7][12][13]}

Experimental Protocol: Mass Spectrometry Analysis

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) will be used.

- Ionization Method: Electrospray ionization (ESI) in positive ion mode is a suitable technique for this class of compounds.[6]
- Data Acquisition: Acquire the full scan mass spectrum to determine the accurate mass of the molecular ion ($[M+H]^+$).
- Fragmentation Analysis: Perform tandem mass spectrometry (MS/MS) to obtain a characteristic fragmentation pattern, which can further confirm the structure.

Single-Crystal X-ray Diffraction

The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction.[14][15]

Crystal Growth

Growing diffraction-quality single crystals is often the most challenging step.[16][17][18] Several methods should be explored in parallel.

Experimental Protocol: Crystal Growth of **5-Chloro-3-fluoro-2-nitropyridine**

- Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or dichloromethane) in a clean vial. Loosely cap the vial and allow the solvent to evaporate slowly in a vibration-free environment.[16][17]
- Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed container that contains a poor solvent (e.g., hexane or diethyl ether) in which the compound is insoluble. The vapor of the poor solvent will slowly diffuse into the solution, reducing the solubility and inducing crystallization.
- Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then further cool it in a refrigerator.

X-ray Data Collection and Structure Refinement

Once suitable crystals are obtained, they can be analyzed by X-ray diffraction.[15]

Experimental Protocol: Single-Crystal X-ray Diffraction

- Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.
- Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
- Structure Solution: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods.
- Structure Refinement: The initial structural model is refined against the experimental data to obtain the final, accurate crystal structure.

Expected Crystallographic Data

While the specific data for **5-Chloro-3-fluoro-2-nitropyridine** is yet to be determined, a similar small organic molecule would be expected to crystallize in a common space group (e.g., $P2_1/c$, $P-1$, or $P2_12_12_1$).

Table 2: Representative Crystallographic Data for a Halogenated Pyridine Derivative

Parameter	Example Value
Crystal system	Monoclinic
Space group	P2 ₁ /c
a (Å)	7.5
b (Å)	12.0
c (Å)	8.5
α (°)	90
β (°)	105
γ (°)	90
Volume (Å ³)	780
Z	4
Density (calculated) (g/cm ³)	1.5
R-factor	< 0.05

Molecular and Crystal Structure Analysis

The refined crystal structure will reveal key molecular and intermolecular features.

Molecular Geometry

The analysis will provide precise bond lengths, bond angles, and torsion angles. The planarity of the pyridine ring and the orientation of the nitro and halogen substituents will be of particular interest.

Intermolecular Interactions

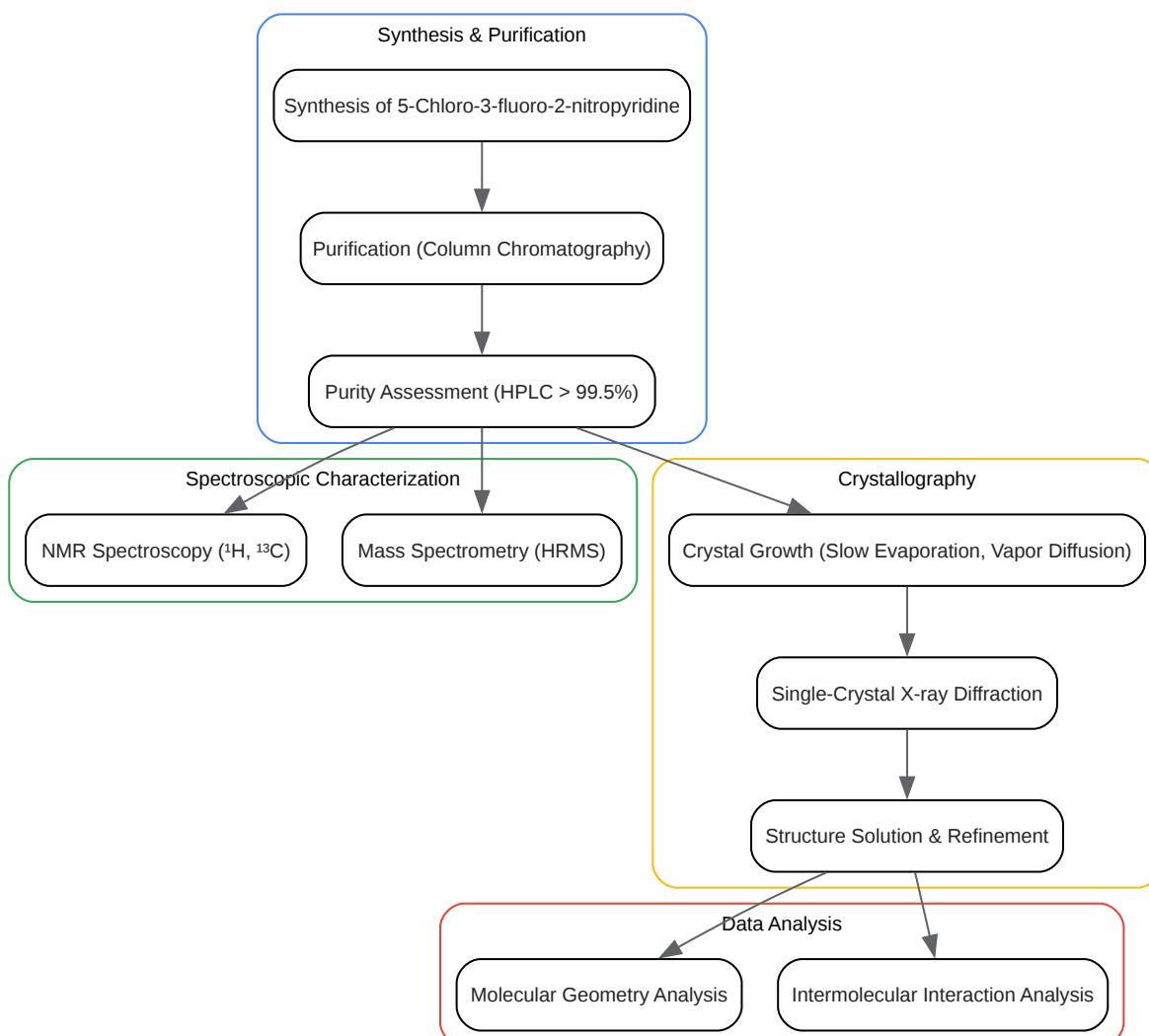
The packing of molecules in the crystal lattice is governed by intermolecular forces such as hydrogen bonds, halogen bonds, and π-π stacking interactions. Understanding these interactions is crucial for predicting and controlling the solid-state properties of the material.

Visualization of Key Processes

Molecular Structure

Caption: 2D representation of **5-Chloro-3-fluoro-2-nitropyridine**.

Experimental Workflow for Structural Elucidation



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Caption: Workflow for the structural elucidation of **5-Chloro-3-fluoro-2-nitropyridine**.

Conclusion

This technical guide has outlined a comprehensive and rigorous approach to determine the crystal structure of **5-Chloro-3-fluoro-2-nitropyridine**. By following the detailed protocols for synthesis, purification, spectroscopic characterization, and single-crystal X-ray diffraction, researchers can obtain a definitive three-dimensional structure of this important pharmaceutical intermediate. The resulting structural information will be invaluable for advancing structure-based drug design and for the development of new chemical entities with improved therapeutic properties.

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